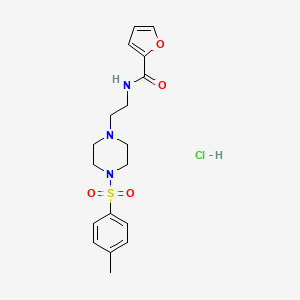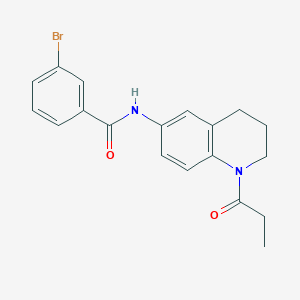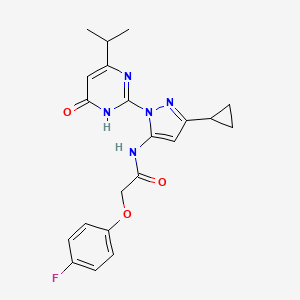
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds similar in structure to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, have been reported as selective ligands for the translocator protein (18 kDa) (TSPO). These compounds, exemplified by DPA-714, have been designed with a fluorine atom in their structures, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application highlights the potential of such compounds in neuroimaging, particularly for detecting neuroinflammatory processes early in disease progression.
Molecular Docking and Drug Discovery
Compounds structurally related to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide have been explored for their potential in novel drug discovery. Specifically, their binding interactions with enzymes such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase (PI3K), which are implicated in inflammation and cancer, respectively, have been examined through molecular docking studies. This research highlights the compound's relevance in discovering new therapeutic agents for treating diseases associated with these enzymes (Thangarasu et al., 2019).
Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, related to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, have shown significant anticancer activity. Through synthesis and biological evaluation, these derivatives exhibited subnanomolar affinity for the TSPO, suggesting their potential as therapeutic agents in cancer treatment, particularly through targeting neuroinflammation as an early biomarker of cancer progression (Damont et al., 2015).
Antimicrobial and Antioxidant Properties
Research into compounds structurally similar to N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide has also extended into evaluating their antimicrobial and antioxidant properties. The ability of these compounds to inhibit the growth of various microorganisms, as well as their capacity to act as antioxidants, underscores their potential in developing new antimicrobial and antioxidant agents (Bondock et al., 2008).
Coordination Chemistry and Material Science
Additionally, coordination complexes constructed from pyrazole-acetamide derivatives, which share a core structure with the compound , have been synthesized and characterized. These studies explore the effect of hydrogen bonding on the self-assembly process and assess the antioxidant activity of the ligands and their complexes. This research area opens avenues for utilizing such compounds in material science and coordination chemistry for various applications, including the development of novel antioxidant materials (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-12(2)16-10-19(28)25-21(23-16)27-18(9-17(26-27)13-3-4-13)24-20(29)11-30-15-7-5-14(22)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAUOKWDPDWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

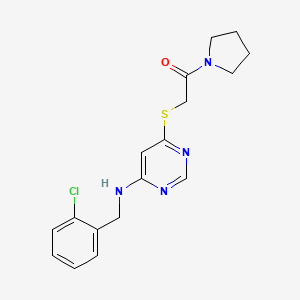
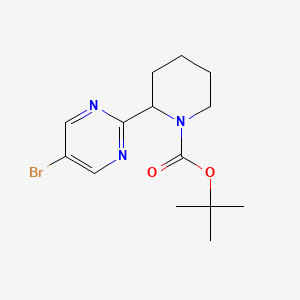
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)
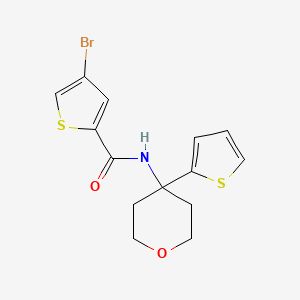
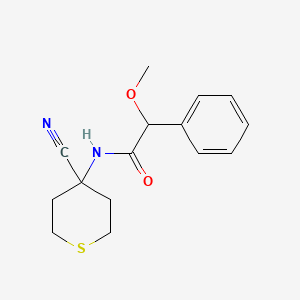
![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2949689.png)

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2949693.png)
